

(3-Methylbutoxy)benzene IUPAC name and synonyms

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Compound of Interest

Compound Name: (3-Methylbutoxy)benzene

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An In-depth Technical Guide to (3-Methylbutoxy)benzene

This technical guide provides a comprehensive overview of **(3-Methylbutoxy)benzene**, a significant aromatic ether in organic synthesis and materials science. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, properties, synthesis, and reactivity.

Nomenclature

- IUPAC Name: 3-methylbutoxybenzene[1]
- Synonyms: Isopentyl phenyl ether, **(3-Methylbutoxy)benzene**, iso-Pentyloxybenzene, (3-methyl-butoxy)-benzene[1]
- CAS Number: 1129-64-2[1][2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of **(3-Methylbutoxy)benzene** is presented in the table below. This data is essential for its application in experimental and industrial settings.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ O	[1] [3]
Molecular Weight	164.24 g/mol	[1]
Boiling Point	89-92 °C at 14 Torr	[4]
Appearance	Colorless to yellow liquid	[4]
InChI Key	ZSBTVXBAENDZBH-UHFFFAOYSA-N	[1] [2] [3]
SMILES	CC(C)CCOC1=CC=CC=C1	[1]

Experimental Protocols

The most common and efficient method for the preparation of **(3-Methylbutoxy)benzene** is the Williamson ether synthesis.[\[2\]](#) This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.

Williamson Ether Synthesis of **(3-Methylbutoxy)benzene**

This protocol details the synthesis of **(3-Methylbutoxy)benzene** from phenol and 1-bromo-3-methylbutane.

Materials:

- Phenol
- 1-bromo-3-methylbutane
- Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
- Dimethylformamide (DMF) or Acetone
- Tetrabutylammonium bromide (optional, as a phase-transfer catalyst)

Procedure:

- Deprotonation of Phenol: In a round-bottom flask, dissolve phenol in a suitable polar aprotic solvent such as DMF or acetone. Add a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol and form the more nucleophilic phenoxide ion.[2]
- Nucleophilic Substitution: To the solution of the phenoxide ion, add 1-bromo-3-methylbutane. The use of a phase-transfer catalyst like tetrabutylammonium bromide can enhance the reaction rate.[2]
- Reaction Conditions: Heat the reaction mixture, typically between 80-120°C, and monitor the progress of the reaction by thin-layer chromatography (TLC).[2]
- Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **(3-Methylbutoxy)benzene**.

Chemical Reactivity and Applications

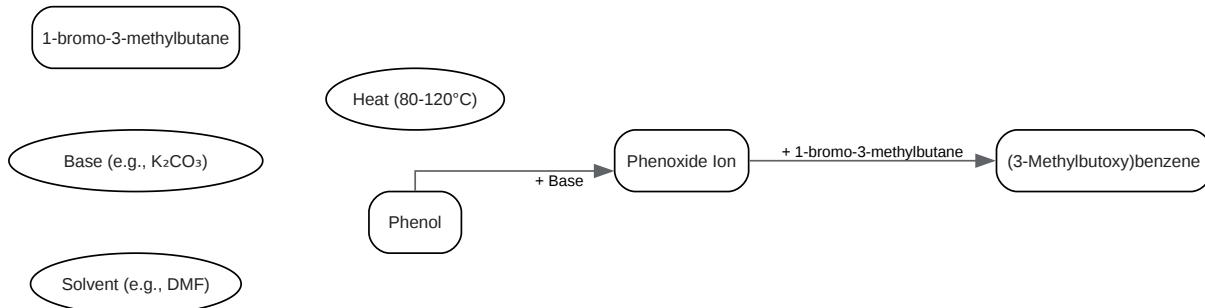
The (3-methylbutoxy) group is an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[2] This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which increases the electron density of the benzene ring at the ortho and para positions, making it more susceptible to electrophilic attack.

(3-Methylbutoxy)benzene serves as a versatile intermediate in the synthesis of more complex molecules, finding applications in materials science, particularly in the development of liquid crystals and photoswitchable materials.[2]

Visualizations

Williamson Ether Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of **(3-Methylbutoxy)benzene**.

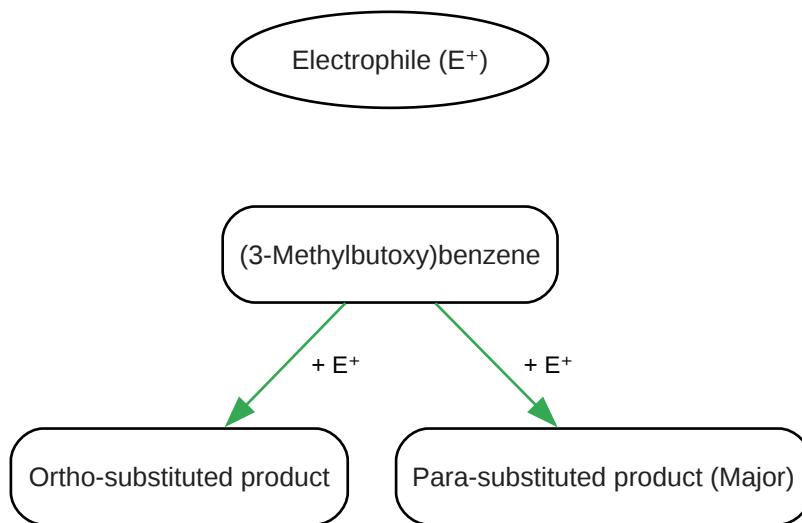


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Caption: Workflow of the Williamson Ether Synthesis.

Electrophilic Aromatic Substitution

This diagram shows the directing effect of the (3-methylbutoxy) group in electrophilic aromatic substitution reactions.



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Caption: Ortho, para directing effect in EAS reactions.

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